molecular formula C20H21N7O3S B066485 Benzenesulfonamide, 4-((amino((4,6-dimethyl-2-pyrimidinyl)amino)methylene)amino)-N-((phenylamino)carbonyl)- CAS No. 167425-64-1

Benzenesulfonamide, 4-((amino((4,6-dimethyl-2-pyrimidinyl)amino)methylene)amino)-N-((phenylamino)carbonyl)-

Numéro de catalogue B066485
Numéro CAS: 167425-64-1
Poids moléculaire: 439.5 g/mol
Clé InChI: MWZMHLBLVDPOJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzenesulfonamide, 4-((amino((4,6-dimethyl-2-pyrimidinyl)amino)methylene)amino)-N-((phenylamino)carbonyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 4-((4,6-dimethyl-2-pyrimidinyl)amino)-N-(phenylcarbamoyl)benzenesulfonamide or simply as PD-0325901.

Mécanisme D'action

PD-0325901 inhibits MEK by binding to its ATP-binding site, preventing the phosphorylation of downstream targets in the MAPK/ERK pathway. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. PD-0325901 has been shown to be particularly effective in cancers with mutations in the BRAF gene, which is a downstream target of MEK in the MAPK/ERK pathway.
Biochemical and Physiological Effects
PD-0325901 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been studied for its potential use in treating other diseases such as cardiovascular disease, autoimmune disorders, and neurodegenerative diseases. PD-0325901 has also been shown to have anti-inflammatory properties, which may be useful in treating inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

PD-0325901 has several advantages for lab experiments. It is a highly specific inhibitor of MEK, which allows for the precise manipulation of the MAPK/ERK pathway in cells. It also has a long half-life, which allows for sustained inhibition of MEK. However, PD-0325901 has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. It also has some off-target effects, which may complicate its use in certain experimental settings.

Orientations Futures

PD-0325901 has shown great promise in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. However, there is still much to be learned about the compound's mechanism of action and potential therapeutic applications. Future research should focus on developing more potent and selective MEK inhibitors, as well as exploring the use of PD-0325901 in combination with other drugs for cancer treatment. Additionally, further studies are needed to investigate the potential use of PD-0325901 in other diseases beyond cancer.

Méthodes De Synthèse

PD-0325901 is synthesized through a multistep process that involves the reaction of 4-((4,6-dimethyl-2-pyrimidinyl)amino)benzenesulfonamide with phenyl isocyanate and triethylamine. The resulting compound is then treated with a mixture of acetic anhydride and acetic acid to obtain PD-0325901 in a pure crystalline form. This synthesis method has been optimized to produce high yields of PD-0325901 with high purity.

Applications De Recherche Scientifique

PD-0325901 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK), which plays a crucial role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, PD-0325901 can effectively block this pathway and induce cancer cell death.

Propriétés

Numéro CAS

167425-64-1

Formule moléculaire

C20H21N7O3S

Poids moléculaire

439.5 g/mol

Nom IUPAC

1-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C20H21N7O3S/c1-13-12-14(2)23-19(22-13)26-18(21)24-16-8-10-17(11-9-16)31(29,30)27-20(28)25-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,25,27,28)(H3,21,22,23,24,26)

Clé InChI

MWZMHLBLVDPOJE-UHFFFAOYSA-N

SMILES isomérique

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C

SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C

SMILES canonique

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C

Synonymes

(DHPS)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.